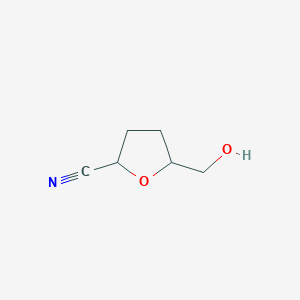
2-Cyanotetrahydrofuran-5-methanol
Cat. No. B8389158
M. Wt: 127.14 g/mol
InChI Key: UMFWHIDGOYLQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04439225
Procedure details


The compounds of formula I wherein n is 0 are prepared by epoxidation-cyclization of novel cyanohydrins, i.e., 2-hydroxy-5-hexenenitrile or 2,5-dialkyl-2-hydroxy-5-hexenenitrile, of the formula ##STR3## wherein R1 and R2 are as defined for formula I, e.g., by epoxidation with m-chloroperbenzoic acid followed by treatment of the resulting epoxy cyanohydrin with hydrochloric acid to yield the novel 2-cyanotetrahydrofuran-5-methanol of the formula ##STR4## wherein R1 and R2 are as defined for formula I, and subsequent etherification e.g., with RCH2Cl. The 2-hydroxy-5-hexenenitriles are prepared by treating the corresponding unsaturated ketone with, acetic anhydride and potassium cyanide by the general procedure of R. Franks, R. Berry, and O. Shotwell, J. Am. Chem. Soc., 71, 3889 (1949). The unsaturated ketones are prepared by (1) reaction of an aldehyde with an unsaturated Grignard reagent followed by selective oxidation of the hydroxy group to a ketone, or (2) reaction of an allyl chloride with an alkanedione as described, for example, in F. Barbot, D. Mesnard, and L. Miginiac, Organic Preparations and Procedures International 10, 261 (1978).
[Compound]
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2-hydroxy-5-hexenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
2,5-dialkyl-2-hydroxy-5-hexenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
epoxy cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:5][CH2:6][CH:7]=[CH2:8])[C:3]#[N:4].ClC1C=CC=C(C(OO)=[O:17])C=1.Cl>>[C:3]([CH:2]1[CH2:5][CH2:6][CH:7]([CH2:8][OH:17])[O:1]1)#[N:4]
|
Inputs


Step One
[Compound]
|
Name
|
cyanohydrins
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-hydroxy-5-hexenenitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(C#N)CCC=C
|
[Compound]
|
Name
|
2,5-dialkyl-2-hydroxy-5-hexenenitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Step Three
[Compound]
|
Name
|
epoxy cyanohydrin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1OC(CC1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
